Benzyl (1-tert-butyl-2,5-dioxopyrrolidin-3-yl)carbamate
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Overview
Description
Benzyl (1-tert-butyl-2,5-dioxopyrrolidin-3-yl)carbamate is a chemical compound with the molecular formula C16H20N2O4 It is known for its unique structure, which includes a benzyl group, a tert-butyl group, and a dioxopyrrolidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (1-tert-butyl-2,5-dioxopyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified by recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Benzyl (1-tert-butyl-2,5-dioxopyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or tert-butyl derivatives.
Scientific Research Applications
Benzyl (1-tert-butyl-2,5-dioxopyrrolidin-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Benzyl (1-tert-butyl-2,5-dioxopyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound acts as a protecting group for amines, preventing unwanted reactions during peptide synthesis. It can be removed under mild acidic conditions, releasing the free amine. The molecular pathways involved include the formation of stable carbamate linkages, which are cleaved under specific conditions .
Comparison with Similar Compounds
Similar Compounds
- Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate
- tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate
- Benzyl 2,5-dioxopyrrolidin-1-yl carbonate
Uniqueness
Benzyl (1-tert-butyl-2,5-dioxopyrrolidin-3-yl)carbamate is unique due to its combination of a benzyl group and a tert-butyl group, which provides steric hindrance and stability. This makes it an effective protecting group for amines, offering advantages over other carbamate derivatives in terms of ease of removal and stability under various reaction conditions .
Properties
CAS No. |
348165-28-6 |
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Molecular Formula |
C16H20N2O4 |
Molecular Weight |
304.34 g/mol |
IUPAC Name |
benzyl N-(1-tert-butyl-2,5-dioxopyrrolidin-3-yl)carbamate |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)18-13(19)9-12(14(18)20)17-15(21)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21) |
InChI Key |
UWPZLUAYYYZRAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=O)CC(C1=O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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